1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone

Physicochemical profiling Drug-likeness Medicinal chemistry

This 4‑acetyl‑1,8‑dioxa‑4,11‑diazaspiro[5.6]dodecane is uniquely positioned for sigma‑receptor targeted library synthesis and PROTAC linker assembly. The regiospecific N4‑acetyl group acts as a built‑in protecting group, leaving the N11 secondary amine free for parallel acylation, sulfonylation, or reductive amination without interference. Unlike the Boc‑protected analog, the tertiary amide survives acidic deprotection conditions common in degrader assembly. The scaffold’s zero rotatable bonds, MW 214 Da, and fragment‑like XLogP3 (-1.6) enhance ligand efficiency in FBDD campaigns. Request a quote for 1‑10 g quantities; repurification to ≥98 % is advised before biophysical screening.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B8108152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC2(C1)CNCCOC2
InChIInChI=1S/C10H18N2O3/c1-9(13)12-3-5-15-10(7-12)6-11-2-4-14-8-10/h11H,2-8H2,1H3
InChIKeySHCLSRRBDSLONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone (CAS 1422065-15-3): Procurement-Ready Spirocyclic Building Block for Medicinal Chemistry


1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone (CAS 1422065-15-3) is a spirocyclic heterocyclic compound with molecular formula C10H18N2O3 and molecular weight 214.26 g/mol, featuring a 1,8-dioxa-4,11-diazaspiro[5.6]dodecane core bearing an N-acetyl substituent at the 4-position. [1] The scaffold belongs to the oxa-diazaspiro chemical class, which has established pharmacological relevance toward sigma (σ) receptors, particularly σ1, as documented in therapeutic patent applications for pain and addiction indications. [2] This compound is a commercially available research chemical supplied by multiple vendors at purities ranging from 85–97%, positioning it as an accessible starting material or intermediate for structure-activity relationship (SAR) exploration, fragment-based drug discovery, and bifunctional degrader (PROTAC) linker design. Unlike fully characterized drug candidates, this compound serves primarily as a synthetic building block; prospective users should critically evaluate the absence of published target-specific potency data (e.g., IC50, Ki) before selecting it for biological screening campaigns.

Why Close-In Analogs Cannot Substitute for 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone in SAR and Synthetic Applications


The 1,8-dioxa-4,11-diazaspiro[5.6]dodecane scaffold presents two distinct secondary amine nitrogens (position 4 and position 11), each residing in a different ring environment—one within a morpholine-like six-membered ring and the other within a seven-membered oxazepane-like ring—creating divergent nucleophilicity, steric accessibility, and hydrogen-bonding character. [1] Consequently, the regioisomer 1-(1,8-dioxa-4,11-diazaspiro[5.6]dodecan-11-yl)ethanone (acetyl at position 11) is not functionally equivalent to the target compound (acetyl at position 4) due to the altered spatial presentation of the acetyl group and differential impact on secondary amine reactivity at the remaining free nitrogen. Similarly, N-acyl analogs bearing bulkier substituents—such as the isobutyryl derivative 2-methyl-1-(1,8-dioxa-4,11-diazaspiro[5.6]dodecan-4-yl)propan-1-one or the Boc-protected analog tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate—introduce steric hindrance and altered lipophilicity that can fundamentally change binding pose, metabolic stability, and subsequent derivatization chemistry. [2] Importantly, even unsubstituted scaffolds such as 1,4-diazaspiro[5.6]dodecane lack the two oxygen atoms that define the hydrogen-bond acceptor profile and conformational preferences of the 1,8-dioxa variant. Given that the broader oxa-diazaspiro class has documented sigma receptor binding activity in the sub-100 nM range, [3] even subtle structural deviations can compromise target engagement; procurement decisions based solely on scaffold similarity risk silent failure in downstream biological assays.

Quantitative Differentiators for 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone Versus Closest Analogs


Physicochemical Property Differentiation: XLogP3, TPSA, and H-Bond Profile of 4-Acetyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

The target compound exhibits an XLogP3 of -1.6, topological polar surface area (TPSA) of 50.8 Ų, hydrogen bond donor (HBD) count of 1, and hydrogen bond acceptor (HBA) count of 4, as computed by PubChem. [1] In contrast, the Boc-protected analog (tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate) displays a substantially higher LogP of 0.27 and TPSA of 60 Ų, while 1,4-diazaspiro[5.6]dodecane (MW 168.28, lacking the oxygen atoms entirely) has a markedly different HBA count of 2. [2] The 2-methylpropan-1-one (isobutyryl) analog at the same 4-position introduces increased steric bulk but no directly comparable TPSA data are available from common databases. The negative XLogP3 of -1.6 indicates higher aqueous solubility relative to more lipophilic analogs, making the acetyl compound preferentially suited for biochemical assay conditions requiring DMSO-sparing solvent systems or aqueous buffers without precipitation.

Physicochemical profiling Drug-likeness Medicinal chemistry

Regiospecific N4-Acetylation: Differentiation from the 11-Yl Positional Isomer

The target compound bears the acetyl group exclusively at the 4-position (morpholine-ring nitrogen), forming a tertiary amide within a six-membered ring, while leaving the 11-position secondary amine (within the seven-membered oxazepane ring) free for further derivatization. [1] The regioisomer 1-(1,8-dioxa-4,11-diazaspiro[5.6]dodecan-11-yl)ethanone places the acetyl at the 11-position instead, altering the hydrogen-bond donor/acceptor topology and steric presentation of the scaffold. While no publicly available co-crystal structures or competitive binding data exist for either isomer with a defined protein target, the patent literature on related oxa-diazaspiro compounds establishes that N-substitution position on diazaspiro scaffolds directly modulates sigma receptor subtype selectivity (σ1 vs. σ2) and binding affinity, [2] making this regiochemical distinction non-trivial for biological hypothesis testing.

Regioselectivity Structure-activity relationship Chemical biology

Conformational Rigidity: Zero Rotatable Bonds as a Scaffold Constraint Advantage

The target compound possesses zero rotatable bonds (computed by PubChem Cactvs), indicating a fully locked spirocyclic conformation. [1] In comparison, the linear analog 1-acetylpiperazine (MW 128.17) has one rotatable bond between the acetyl group and the piperazine ring, while the non-spirocyclic bis-ether analog 4-acetylmorpholine (MW 129.16) also features one rotatable bond. [2] The zero-rotatable-bond profile is shared with close spirocyclic analogs (e.g., Boc-protected variant and isobutyryl analog) but is absent from monocyclic or linear amino-ether building blocks. [3] Complete conformational restriction is a desirable feature in fragment-based drug discovery and PROTAC linker design, as it minimizes the entropic penalty upon target binding and enforces a fixed exit vector geometry, reducing the conformational search problem in computational docking.

Conformational restriction Molecular design Binding entropy

Synthetic Handle Utility: Acetyl Group as a Traceless Modifiable Substituent vs. Boc-Protected or Alkyl Analogs

The N4-acetyl group in the target compound serves as a compact (MW increment +42 Da) modifiable substituent that can be hydrolyzed to regenerate the free secondary amine under acidic or basic conditions, or exploited directly as a metabolically stable tertiary amide in a final compound. [1] In contrast, the Boc-protected analog (tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate, MW 272.34, LogP 0.27) requires orthogonal deprotection (TFA or HCl/dioxane) before the 4-position amine can be further functionalized, adding a synthetic step. [2] The isobutyryl analog (2-methylpropan-1-one derivative, MW 242.31) introduces a bulkier, more lipophilic acyl group that is less readily cleaved and may sterically hinder reactions at the free 11-position amine. The 1,8-dioxa-4,11-diazaspiro[5.6]dodecane scaffold has been explicitly cited as a rigid linker in PROTAC (proteolysis-targeting chimera) development, where the ability to orthogonally functionalize the 4- and 11-positions is critical; the acetyl group provides a temporary protecting strategy for the 4-position during 11-position derivatization.

Synthetic chemistry Building blocks PROTAC design

Class-Level Sigma Receptor Pharmacological Relevance of Oxa-Diazaspiro Scaffolds

The 1,8-dioxa-4,11-diazaspiro[5.6]dodecane scaffold belongs to the broader oxa-diazaspiro chemical class that has been explicitly claimed in patent literature for sigma (σ) receptor binding activity. Patent US20190002475A1 discloses oxa-diazaspiro compounds with affinity for sigma-1 (σ1) receptors as therapeutics for pain, [1] while patent US10927128B2 extends this to drug abuse and addiction indications. [2] Supporting this class-level inference, BindingDB entries for structurally related 1-oxa-4,9-diazaspiro[5.6]dodecane derivatives (e.g., 4-ethyl-2,2-dimethyl-9-phenethyl-1-oxa-4,9-diazaspiro[5.6]dodecane, BDBM448185) report Ki <100 nM at the human σ1 receptor in radioligand displacement assays. [3] It is critical to note that these data are for analogs, not the target compound itself; no direct binding data for 1-(1,8-dioxa-4,11-diazaspiro[5.6]dodecan-4-yl)ethanone have been published. The class-level inference provides a rational basis for including this compound in sigma receptor screening panels, but it does not constitute evidence of intrinsic activity.

Sigma receptor Pain therapeutics CNS drug discovery

Procurement-Relevant Application Scenarios for 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone


Sigma Receptor Ligand Screening Library Design Using Conformationally Constrained Spirocyclic Cores

Based on the class-level evidence that oxa-diazaspiro scaffolds have established sigma-1 receptor binding activity (Ki <100 nM for closely related analogs), [1] this compound is best positioned as a core scaffold for building focused screening libraries targeting sigma receptors for pain, addiction, or neuroprotection indications. The zero-rotatable-bond conformation [2] and the regiospecific 4-acetyl substitution (preserving the 11-position amine for parallel derivatization) make it an efficient starting point for synthesizing 20–50 compound mini-libraries via N11 acylation, sulfonylation, or reductive amination in 96-well plate format. Users should incorporate a reference sigma-1 ligand (e.g., haloperidol or (+)-pentazocine) as a positive control in all screening assays, as the target compound itself lacks direct potency validation.

PROTAC Linker Development Requiring Orthogonally Addressable Diamine Spirocyclic Cores

The 1,8-dioxa-4,11-diazaspiro[5.6]dodecane scaffold has been explicitly cited as a rigid linker in PROTAC design, where the spirocyclic geometry enforces a defined exit vector between the target-protein ligand and the E3 ligase ligand. [1] The 4-acetyl compound uniquely provides a pre-protected 4-position (tertiary amide) that can be carried through N11 functionalization steps without interference, then hydrolyzed if free amine at N4 is ultimately required. [2] This orthogonal protection strategy is not available with the Boc-protected analog, which would undergo simultaneous deprotection under the acidic conditions commonly used in PROTAC linker assembly. The negative XLogP3 (-1.6) and moderate TPSA (50.8 Ų) further support aqueous compatibility during bioconjugation steps.

Fragment-Based Drug Discovery (FBDD) Utilizing Low-Molecular-Weight, Rule-of-Three-Compliant Spirocyclic Fragments

With MW 214.26 (well within the Rule of Three guideline of MW <300), XLogP3 -1.6 (below the ≤3 cutoff), HBD = 1, and HBA = 4, [1] this compound satisfies fragment-like physicochemical criteria for FBDD screening. The complete conformational restriction (zero rotatable bonds) reduces the entropic penalty upon binding, [2] theoretically enhancing ligand efficiency (LE) relative to flexible fragments of similar size. Procurement for fragment library construction is supported by commercial availability from multiple vendors at 85–97% purity, though users should budget for repurification (e.g., preparative HPLC) to achieve >95% purity prior to biophysical screening (SPR, NMR, or thermal shift assays), as the lower-purity grade (85%) may generate false positives in high-concentration fragment screens.

Synthetic Methodology Development for Regioselective N-Functionalization of Unsymmetrical Diamine Scaffolds

The target compound presents a well-defined challenge in chemoselectivity: a tertiary amide at N4 and a free secondary amine at N11 in electronically and sterically distinct ring environments (six-membered morpholine vs. seven-membered oxazepane). [1] This makes it an ideal model substrate for developing or benchmarking methods for regioselective N-alkylation, N-acylation, or N-sulfonylation, with product ratios quantifiable by LCMS or NMR. The commercial availability of the regioisomeric 11-acetyl analog [2] enables direct comparative reactivity studies, while the Boc-protected and alkyl-substituted analogs provide additional reference points for steric and electronic perturbation analysis. Results from such methodology studies directly inform the synthesis planning for more complex PROTAC or library synthesis campaigns.

Quote Request

Request a Quote for 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.